REACTION_CXSMILES
|
[CH:1]([CH:3]1[CH2:5][O:4]1)=[CH2:2].[O:6]1[CH2:10][CH2:9][CH2:8][CH2:7]1.[H][H]>C(O)CCC>[CH2:5]1[O:4][CH:3]1[CH2:1][CH3:2].[CH:7](=[O:6])[CH2:8][CH2:9][CH3:10]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(CCC)O
|
Name
|
|
Quantity
|
2.5 g
|
Type
|
reactant
|
Smiles
|
C(=C)C1OC1
|
Name
|
|
Quantity
|
22.5 g
|
Type
|
reactant
|
Smiles
|
O1CCCC1
|
Name
|
catalyst
|
Quantity
|
0.5 g
|
Type
|
catalyst
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C1C(CC)O1
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCC)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH:1]([CH:3]1[CH2:5][O:4]1)=[CH2:2].[O:6]1[CH2:10][CH2:9][CH2:8][CH2:7]1.[H][H]>C(O)CCC>[CH2:5]1[O:4][CH:3]1[CH2:1][CH3:2].[CH:7](=[O:6])[CH2:8][CH2:9][CH3:10]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(CCC)O
|
Name
|
|
Quantity
|
2.5 g
|
Type
|
reactant
|
Smiles
|
C(=C)C1OC1
|
Name
|
|
Quantity
|
22.5 g
|
Type
|
reactant
|
Smiles
|
O1CCCC1
|
Name
|
catalyst
|
Quantity
|
0.5 g
|
Type
|
catalyst
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C1C(CC)O1
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCC)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH:1]([CH:3]1[CH2:5][O:4]1)=[CH2:2].[O:6]1[CH2:10][CH2:9][CH2:8][CH2:7]1.[H][H]>C(O)CCC>[CH2:5]1[O:4][CH:3]1[CH2:1][CH3:2].[CH:7](=[O:6])[CH2:8][CH2:9][CH3:10]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(CCC)O
|
Name
|
|
Quantity
|
2.5 g
|
Type
|
reactant
|
Smiles
|
C(=C)C1OC1
|
Name
|
|
Quantity
|
22.5 g
|
Type
|
reactant
|
Smiles
|
O1CCCC1
|
Name
|
catalyst
|
Quantity
|
0.5 g
|
Type
|
catalyst
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C1C(CC)O1
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCC)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |